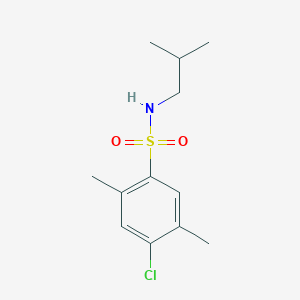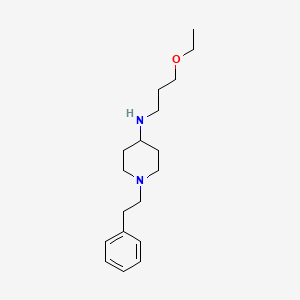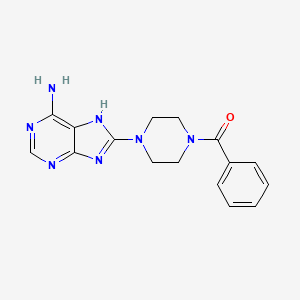![molecular formula C23H16ClNO6 B5354139 4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5354139.png)
4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate, also known as MCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCN is a derivative of 4-nitrobenzoic acid and is synthesized through a multistep process.
Mechanism of Action
The exact mechanism of action of 4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins. In particular, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and regulation. By inhibiting HDACs, this compound may alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that this compound can inhibit tumor growth and induce apoptosis in mouse models of breast cancer.
Advantages and Limitations for Lab Experiments
4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been extensively studied for its biological activity, making it a useful tool for investigating various biological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its potential applications in certain fields.
Future Directions
There are several future directions for 4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate research. One potential direction is to further investigate its potential applications in organic electronics and materials science. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in medicinal chemistry. Finally, the development of new synthesis methods for this compound and its derivatives may lead to the discovery of novel compounds with enhanced biological activity.
Synthesis Methods
The synthesis of 4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate is a multistep process that involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The resulting compound is then reacted with 4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenol in the presence of a base to form this compound. The purity of the compound is then confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In medicinal chemistry, this compound has been studied for its potential anticancer and antimicrobial properties.
Properties
IUPAC Name |
[4-chloro-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO6/c1-30-21-5-3-2-4-15(21)8-12-20(26)19-14-17(24)9-13-22(19)31-23(27)16-6-10-18(11-7-16)25(28)29/h2-14H,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCLAPWUSSIDLX-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-[2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5354061.png)
![N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}valine](/img/structure/B5354064.png)
![2-(4-chlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5354076.png)
![4-{[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5354077.png)
![(5-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B5354079.png)


![N,1'-dimethyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5354104.png)
![6-tert-butyl-4-[4-(2-furoyl)-1,4-diazepan-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5354108.png)

![2-({6-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-4-pyrimidinyl}amino)ethanol](/img/structure/B5354117.png)
![N-(2,4-difluorophenyl)-N'-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5354146.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5354168.png)
